molecular formula C30H25N5O5 B2758930 5-{2-[2-(4-methoxyanilino)-2-oxoacetyl]-1H-pyrrol-1-yl}-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide CAS No. 477709-20-9

5-{2-[2-(4-methoxyanilino)-2-oxoacetyl]-1H-pyrrol-1-yl}-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide

Cat. No.: B2758930
CAS No.: 477709-20-9
M. Wt: 535.56
InChI Key: NRRZRTGVEFXKNY-UHFFFAOYSA-N
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Description

This compound is a pyrazole-based derivative featuring a 1H-pyrrole subunit linked to a 2-(4-methoxyanilino)-2-oxoacetyl group and an N-(4-methoxyphenyl) carboxamide moiety. Its structure combines aromatic and heterocyclic elements, which are common in pharmacologically active molecules. The methoxy groups at the para positions of the aniline rings enhance electronic stability and influence binding interactions with biological targets.

Properties

IUPAC Name

5-[2-[2-(4-methoxyanilino)-2-oxoacetyl]pyrrol-1-yl]-N-(4-methoxyphenyl)-1-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H25N5O5/c1-39-23-14-10-20(11-15-23)32-28(37)25-19-31-35(22-7-4-3-5-8-22)30(25)34-18-6-9-26(34)27(36)29(38)33-21-12-16-24(40-2)17-13-21/h3-19H,1-2H3,(H,32,37)(H,33,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRRZRTGVEFXKNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(N(N=C2)C3=CC=CC=C3)N4C=CC=C4C(=O)C(=O)NC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H25N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-{2-[2-(4-methoxyanilino)-2-oxoacetyl]-1H-pyrrol-1-yl}-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide is a compound with significant potential in pharmacology, particularly in the fields of oncology and antifungal activity. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound has the following molecular formula: C30H25N5O5C_{30}H_{25}N_{5}O_{5}. Its structure includes a pyrrole ring, a pyrazole moiety, and methoxyphenyl groups, contributing to its diverse biological activities.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes key findings from various research efforts:

StudyCancer TypeMethodologyKey Findings
Various (60 cancer cell lines)In vitro assays (sulforhodamine B)Exhibited significant antitumor activity against multiple cancer types, including breast and lung cancer.
MelanomaCytotoxicity assaysShowed promising cytotoxic effects on melanoma cells, suggesting potential for further development as an anti-melanoma agent.
Bladder CancerXenograft modelsDemonstrated significant antitumor activity in RT112 bladder cancer xenografts, supporting its therapeutic potential.

The compound's mechanism of action appears to involve the inhibition of specific signaling pathways critical for tumor growth and survival. For example, it may interfere with angiogenesis and induce apoptosis in cancer cells.

Antifungal Activity

In addition to its anticancer properties, this compound has been investigated for antifungal effects. According to patent literature, derivatives similar to this compound have shown efficacy against various fungal strains, indicating potential applications in treating fungal infections .

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound has been shown to inhibit cell cycle progression in cancer cells.
  • Induction of Apoptosis : Studies indicate that it can trigger programmed cell death through intrinsic pathways.
  • Anti-Angiogenic Effects : By disrupting the formation of new blood vessels, it limits tumor growth and metastasis.

Case Studies

Several case studies have documented the effectiveness of this compound in preclinical models:

  • Breast Cancer Study : A study involving MDA-MB-468 breast cancer cells demonstrated that modifications to the compound's structure enhanced its cytotoxicity, leading to increased apoptosis rates .
  • Lung Cancer Research : In vitro tests revealed that the compound significantly reduced cell viability in non-small cell lung cancer lines, suggesting a viable pathway for therapeutic development .
  • Fungal Infection Trials : Preliminary trials indicated that derivatives of this compound exhibited antifungal activity comparable to existing treatments, warranting further investigation into its use as an antifungal agent .

Comparison with Similar Compounds

Pyrazole-4-Carbonitrile Derivatives
  • 5-Ethoxymethyleneamino-3-(4-fluorophenyl)-1-(4-nitrophenyl)pyrazole-4-carbonitrile (15a): Synthesized via condensation of 5-amino-3-arylpyrazole-4-carbonitriles with triethyl orthoformate. Exhibits a melting point of 194–196°C and serves as a precursor to triazolopyrimidines .
  • 1-(2,4-Dichlorophenyl)-5-(2-nitroanilino)-1H-pyrazole-4-carbonitrile: Features a nitroanilino substituent at position 5 and dichlorophenyl at position 1. Intramolecular N–H⋯O hydrogen bonding stabilizes its conformation. Demonstrates antimicrobial activity .

Key Differences :

  • The presence of a pyrrole ring in the target compound introduces additional π-π stacking capabilities compared to simpler pyrazole derivatives.
Triazolopyrimidine Derivatives
  • 9-(4-Fluorophenyl)-7-(4-nitrophenyl)-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (16a): Synthesized from pyrazole-4-carbonitriles and benzhydrazide.
  • 5-Amino-1-(4-isopropylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one: Contains a pyrazolopyrimidine core with isopropylphenyl substitution. Reported in pharmacological screening databases .

Key Differences :

  • The target compound lacks the fused triazole ring system, which may reduce metabolic stability but improve synthetic accessibility.
  • Methoxy groups in the target compound could enhance bioavailability compared to nitro-substituted analogs .

Pharmacological and Physicochemical Properties

Compound Name Substituents (Positions) Melting Point (°C) Reported Activities
Target Compound 4-Methoxyanilino, 4-Methoxyphenyl Not reported Inferred from analogs: Possible kinase modulation
15a (Pyrazole-4-carbonitrile) 4-Fluorophenyl, 4-Nitrophenyl 194–196 Precursor to bioactive triazolopyrimidines
16a (Triazolopyrimidine) 4-Fluorophenyl, 4-Nitrophenyl >340 Kinase inhibition potential
1-(2,4-Dichlorophenyl)-5-(2-nitroanilino)pyrazole 2,4-Dichlorophenyl, 2-Nitroanilino Not reported Antimicrobial

Notes:

  • Solubility : Methoxy groups in the target compound likely improve aqueous solubility compared to nitro- or chloro-substituted analogs .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for this compound?

The synthesis involves multi-step reactions, including cyclocondensation, acylation, and hydrolysis. Key considerations include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in cyclization steps, while ethanol/acetic acid mixtures improve yield in hydrazine condensations .
  • Temperature control : Reflux conditions (~120°C) are critical for achieving high yields in cyclization reactions .
  • Purification : Column chromatography (silica gel) followed by recrystallization (ethanol) ensures >95% purity .
  • Methodology : Use statistical Design of Experiments (DOE) to optimize parameters (e.g., solvent ratio, temperature) and reduce trial-and-error approaches .

Q. How is the molecular structure of this compound characterized?

A combination of spectroscopic and crystallographic methods is essential:

  • Single-crystal X-ray diffraction : Determines dihedral angles between aromatic rings (e.g., pyrazole vs. methoxyphenyl: ~16.8°) and hydrogen-bonding networks (O–H···N interactions) . Example structural

    Ring SystemDihedral Angle (°)
    Pyrazole–Methoxyphenyl16.83
    Pyrazole–Phenyl48.97
    Pyrazole–Hydroxyphenyl51.68
  • Spectroscopy :

    • IR : Confirms carbonyl (C=O, ~1650 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups .
    • NMR : Assigns proton environments (e.g., methoxy groups at δ 3.8 ppm) .

Q. What methods ensure purity and stability during synthesis?

  • Chromatography : HPLC with C18 columns (acetonitrile/water gradient) detects impurities <0.5% .
  • Thermal analysis : Differential Scanning Calorimetry (DSC) identifies decomposition points (>200°C) .
  • Storage : Anhydrous conditions (desiccators) prevent hydrolysis of the carboxamide group .

Advanced Research Questions

Q. How can computational modeling guide reaction design and mechanistic studies?

  • Quantum chemical calculations : Use density functional theory (DFT) to model transition states and reaction pathways (e.g., cyclization energy barriers) .
  • Reaction path search : Tools like GRRM (Global Reaction Route Mapping) predict intermediates and byproducts .
  • Synergy with experiment : Validate computational predictions via in situ IR monitoring of reaction progress .

Q. How to resolve contradictions in reported biological activity data?

  • Orthogonal assays : Compare results across multiple platforms (e.g., enzyme inhibition vs. cell-based assays) to confirm target specificity .
  • Reproducibility checks : Replicate experiments under standardized conditions (solvent, temperature, pH) .
  • Meta-analysis : Use statistical tools (e.g., ANOVA) to identify outliers in datasets from independent studies .

Q. What strategies elucidate structure-activity relationships (SAR) for this compound?

  • Substituent variation : Synthesize analogs with modified methoxy or phenyl groups to assess impact on bioactivity .
  • Crystallographic data : Correlate dihedral angles (e.g., pyrazole-phenyl torsion) with binding affinity to targets like kinases .
  • Molecular docking : Simulate interactions with protein active sites (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina .

Q. How to investigate the compound’s mechanism of action in biological systems?

  • Target identification : Use pull-down assays with biotinylated probes or affinity chromatography .
  • Kinetic studies : Measure IC₅₀ values in dose-response experiments to determine inhibition constants .
  • Metabolic profiling : LC-MS/MS identifies metabolites in liver microsomes to assess stability and degradation pathways .

Methodological Notes

  • Data contradiction analysis : Cross-validate conflicting results using tiered testing (e.g., in vitroin vivo → clinical models) .
  • Advanced synthesis : Employ flow chemistry for hazardous steps (e.g., acylation) to improve safety and scalability .

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